![molecular formula C10H11F3N2O2 B2748090 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2138145-69-2](/img/structure/B2748090.png)
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and angiogenesis. In
Mechanism of Action
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of the PDGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting this enzyme, 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione blocks the signaling pathways that promote tumor growth and angiogenesis. This leads to the inhibition of tumor growth and the prevention of metastasis.
Biochemical and Physiological Effects:
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit angiogenesis in vivo, which is critical for the growth and metastasis of tumors.
Advantages and Limitations for Lab Experiments
One advantage of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is its high potency and selectivity for the PDGFR tyrosine kinase. This makes it an attractive candidate for the development of targeted cancer therapies. However, one limitation of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the development of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a cancer therapy. One potential direction is the combination of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another direction is the development of more potent and selective inhibitors of the PDGFR tyrosine kinase, which could further improve the efficacy of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a cancer therapy. Additionally, the development of novel drug delivery systems could help to overcome the solubility issues associated with 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, allowing for more effective administration in vivo.
Synthesis Methods
The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 5-chloro-1-cyclopentylpyrimidine-2,4(1H,3H)-dione with trifluoromethylamine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to yield 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione in high purity.
Scientific Research Applications
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various types of tumors, including glioblastoma, lung cancer, and breast cancer. 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
properties
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCEBMSOGCUMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione |
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